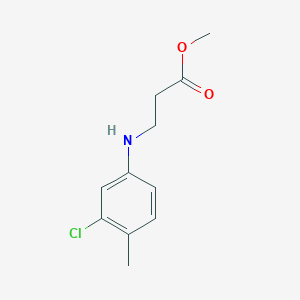

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate

Description

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate is an organic compound characterized by a propanoate ester backbone substituted with an amino group linked to a 3-chloro-4-methylphenyl aromatic ring. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.45 g/mol, and it is registered under CAS number 105909-47-5 .

Synthetic routes for analogous compounds involve coupling reactions such as DCC-mediated amidation or azide coupling methods, as well as TMSOTf-catalyzed C–C bond formation, which achieve high yields and short reaction times under mild conditions .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

methyl 3-(3-chloro-4-methylanilino)propanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-8-3-4-9(7-10(8)12)13-6-5-11(14)15-2/h3-4,7,13H,5-6H2,1-2H3 |

InChI Key |

XWXQHFDTUZPCIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution or coupling of a suitable amino-substituted aromatic compound with a methyl 3-halopropanoate or related activated ester derivative. The key step is the formation of the C–N bond between the 3-chloro-4-methylphenyl amine and the propanoate moiety.

Common Synthetic Routes

Nucleophilic Substitution Using Methyl 3-Halopropanoate

- Starting materials: 3-chloro-4-methylaniline and methyl 3-bromopropanoate or methyl 3-chloropropanoate.

- Reaction conditions: Typically, the reaction is carried out under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate or triethylamine to neutralize generated acid.

- Mechanism: The nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the amino-propanoate ester.

This method is widely used due to its straightforwardness and relatively good yields.

Detailed Synthetic Procedure Example

A representative synthesis based on nucleophilic substitution is as follows:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-chloro-4-methylaniline, methyl 3-bromopropanoate, K2CO3, DMF, reflux 6-12 h | Nucleophilic substitution forming the amino ester | 75-85 |

| 2 | Work-up: aqueous extraction, drying, concentration | Isolation of crude product | — |

| 3 | Purification: silica gel chromatography (ethyl acetate/hexane) | Purification to obtain pure this compound | — |

This procedure yields a high-purity product suitable for further applications.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the aromatic protons, methyl groups, and ester functionalities.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.

- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm^-1) and N–H stretching bands.

- Melting Point: Documented to confirm purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional attributes of Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate can be contextualized by comparing it to compounds with variations in the aromatic substituents, amino group modifications, or salt forms. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogues

Substituent Effects on Physicochemical Properties

- Chloro/Methyl vs. Fluoro/Trifluoromethyl : The target compound’s 3-chloro-4-methylphenyl group provides moderate lipophilicity, whereas fluorinated analogues (e.g., 2,4-difluoro or 3-CF₃ substituents) exhibit higher metabolic stability and membrane permeability due to fluorine’s electronegativity and low polarizability .

- Hydrochloride Salts: Compounds like Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride demonstrate improved aqueous solubility, facilitating formulation in biological assays .

- Aliphatic vs.

Research Findings and Implications

Electron-Withdrawing vs. Donating Groups : Chloro and trifluoromethyl groups enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions in drug synthesis. Conversely, methoxy groups stabilize aromatic systems via resonance, affecting redox properties .

Salt Forms and Solubility : Hydrochloride salts improve pharmacokinetic profiles but may complicate synthesis due to hygroscopicity .

Biological Activity

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

- Structural Characteristics : The compound features a methyl ester group and a chloro-substituted aromatic ring, which are significant for its biological activity.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives of amino acids have been tested using the DPPH radical scavenging method. Although specific data for this compound is limited, related compounds have demonstrated antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays, particularly against human cancer cell lines.

Case Studies and Research Findings

-

MTT Assay Results :

- Compounds structurally related to this compound were evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

- Results indicated that these compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a potential selectivity for certain cancer types .

- Cell Proliferation and Apoptosis :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through SAR studies:

Q & A

Q. What are the standard synthetic routes for Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate, and how are intermediates purified?

The synthesis typically involves a multi-step protocol:

- Step 1 : Nucleophilic substitution between 3-chloro-4-methylaniline and methyl acrylate under basic conditions to form the amine-linked intermediate.

- Step 2 : Esterification or protection of functional groups to stabilize the product.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is used to isolate intermediates .

- Characterization : NMR (¹H/¹³C) and IR spectroscopy confirm structural integrity and purity .

Q. How is the molecular structure of this compound characterized?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm).

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, ester C=O at ~1720 cm⁻¹).

- Melting Point : Determines purity (reported range: 85–89°C for analogous compounds) .

Q. What are the key physicochemical properties relevant to experimental design?

- Boiling Point : ~150°C (estimated for similar esters).

- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

- Stability : Sensitive to hydrolysis under acidic/basic conditions; store anhydrous at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies may arise from variations in:

- Reaction Conditions : Temperature (e.g., 80°C vs. room temperature), catalyst loading (e.g., triethylamine vs. DMAP), or solvent polarity.

- By-product Monitoring : Use LC-MS or TLC to track side reactions (e.g., over-alkylation).

- Optimization : Design of Experiments (DoE) to statistically identify critical parameters .

Q. What strategies are employed to optimize enantiomeric purity in chiral derivatives of this compound?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic kinetic resolution.

- Asymmetric Synthesis : Catalytic methods (e.g., organocatalysts or transition-metal complexes) to induce stereoselectivity at the amino group.

- Impact on Bioactivity : Enantiomers may show divergent binding affinities to biological targets (e.g., enzymes or receptors) .

Q. How do pH and temperature affect the stability of this compound in biological assays?

- Accelerated Stability Studies : Incubate the compound at 25°C, 37°C, and 50°C across pH 2–8. Monitor degradation via HPLC.

- Mechanistic Insights : Hydrolysis of the ester group dominates under alkaline conditions, while the amino group may protonate at low pH, altering solubility .

Q. What methodologies are used to study the compound's mechanism of action in pharmacological contexts?

- Kinetic Analysis : Measure inhibition constants (Ki) for enzyme targets (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Computational simulations (e.g., AutoDock Vina) predict binding modes to active sites.

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs for tracking metabolic pathways .

Q. How can structural modifications enhance the compound's bioavailability or target specificity?

- Prodrug Design : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity.

- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl to improve metabolic stability.

- SAR Studies : Systematically vary substituents on the phenyl ring and correlate with activity data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's biological activity?

- Orthogonal Assays : Validate activity using independent methods (e.g., cell viability assays vs. enzymatic inhibition).

- Batch Reproducibility : Ensure compound purity (>95% via HPLC) and confirm stereochemistry (if applicable).

- Meta-analysis : Compare studies for consistency in assay conditions (e.g., cell lines, incubation times) .

Applications in Drug Development

Q. What role does this compound play as a building block in drug discovery?

- Scaffold for Analog Synthesis : The amino and ester groups enable derivatization (e.g., amidation, reduction) to generate libraries for high-throughput screening.

- Lead Optimization : Structural analogs have been explored for antimicrobial and anticancer activity, with modifications focusing on halogen placement and steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.